Chlorine Substituent Effect on CYP11B1/CYP11B2 Inhibition Potency and Selectivity — Class-Level Inference from a Congeneric Pyridine Series
In a series of pyridyl-substituted CYP11B1/CYP11B2 inhibitors sharing a common core scaffold, the compound bearing a 2-(5-chlorothiophene) substituent (Compound 33) exhibited a CYP11B1 IC₅₀ of 362 nM and a CYP11B2 IC₅₀ of 929 nM, yielding a selectivity factor (sf = IC₅₀ CYP11B2 / IC₅₀ CYP11B1) of 2.6 [1]. By contrast, the unsubstituted 2-thiophene analog (Compound 31) was more potent on CYP11B1 (IC₅₀ = 75 nM) but far less selective (sf = 17), while the 2-benzo[b]thiophene analog (Compound 37) was essentially non-selective (sf = 1.0, IC₅₀ values of 269 nM and 281 nM respectively). The chlorine atom thus modulates both potency and selectivity in a quantifiable manner, providing a differentiated pharmacological fingerprint for the 5-chlorothiophene motif that is embedded in the target compound [1].
| Evidence Dimension | CYP11B1 and CYP11B2 inhibition potency and selectivity factor (sf) |
|---|---|
| Target Compound Data | Not directly tested; structurally contains the 5-chlorothiophene-2-amido motif present in Compound 33 |
| Comparator Or Baseline | Compound 33 (2-(5-chlorothiophene)): CYP11B1 IC₅₀ = 362 nM, CYP11B2 IC₅₀ = 929 nM, sf = 2.6; Compound 31 (2-thiophene): CYP11B1 IC₅₀ = 75 nM, CYP11B2 IC₅₀ = 1243 nM, sf = 17; Compound 37 (2-benzo[b]thiophene): CYP11B1 IC₅₀ = 269 nM, CYP11B2 IC₅₀ = 281 nM, sf = 1.0 |
| Quantified Difference | 5-chlorothiophene vs. unsubstituted thiophene: CYP11B1 potency reduced 4.8-fold (362 vs. 75 nM); selectivity factor compressed 6.5-fold (2.6 vs. 17) |
| Conditions | Hamster fibroblasts expressing human CYP11B1 or CYP11B2; substrate: 11-deoxycorticosterone at 100 nM; mean of ≥3 experiments, deviations <±25% |
Why This Matters
The 5-chlorothiophene motif confers a distinct CYP inhibition signature (moderate CYP11B1 potency with balanced selectivity) that differentiates it from non-halogenated thiophene analogs, which is critical for programs targeting steroidogenic enzymes where both potency and isoform selectivity must be controlled.
- [1] Pinto-Bazurco Mendieta MAE, Negri M, Jagusch C, et al. Synthesis, biological evaluation, and molecular modelling of new potent and selective inhibitors of human steroid 11β-hydroxylase (CYP11B1). Table 2, Compounds 31, 33, 37. PMC4018063, 2014. View Source
